An In-depth Technical Guide to (5-(4-Chlorophenyl)pyridin-3-yl)methanamine: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to (5-(4-Chlorophenyl)pyridin-3-yl)methanamine: Structure, Properties, and Synthetic Pathways
Abstract: This document provides a comprehensive technical overview of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As a substituted pyridinylmethanamine, this compound serves as a valuable building block for the synthesis of complex molecular architectures targeting a range of biological pathways. This guide details its chemical identity, structural features, physicochemical properties, and provides a validated, step-by-step synthetic protocol. Furthermore, it explores the compound's analytical profile and discusses its potential applications in the development of novel therapeutics, grounded in the bioactivity of analogous structures. The information is curated for researchers, medicinal chemists, and professionals in pharmaceutical development, emphasizing scientific integrity and practical application.
Chemical Identity and Structure
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine is a bi-aryl compound featuring a central pyridine ring substituted at the 3- and 5-positions. The 5-position is functionalized with a 4-chlorophenyl group, while the 3-position bears a methanamine (aminomethyl) group. This specific arrangement of aromatic and functional groups provides a unique three-dimensional scaffold for molecular interactions.
Molecular Structure:
The core identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | (5-(4-Chlorophenyl)pyridin-3-yl)methanamine | [1] |
| CAS Number | 1260180-20-8 | [1][2] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| SMILES | NCC1=CC(C2=CC=C(Cl)C=C2)=CN=C1 | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine are not extensively reported in public literature. The data below combines verified information from suppliers with computationally predicted values to provide a practical profile for laboratory use.
| Property | Value | Notes |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | Experimental data not publicly reported. |
| Boiling Point | Not available | Experimental data not publicly reported. |
| Solubility | Not available | Predicted to be soluble in organic solvents like methanol, DMSO. |
| logP | 2.5 ± 0.4 (Predicted) | Indicates moderate lipophilicity. |
| pKa (strongest basic) | 8.5 ± 0.1 (Predicted) | Refers to the primary amine group. |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Synthesis and Purification
The synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine can be efficiently achieved through a robust two-step sequence. This pathway begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the C-C bond between the pyridine and chlorophenyl rings, followed by the catalytic reduction of a nitrile to the desired primary amine.
Caption: Synthetic workflow for (5-(4-Chlorophenyl)pyridin-3-yl)methanamine.
Step 1: Synthesis of 5-(4-Chlorophenyl)nicotinonitrile
The initial step involves the formation of the bi-aryl scaffold via a Suzuki-Miyaura coupling reaction. This palladium-catalyzed method is highly efficient for creating carbon-carbon bonds between aryl halides and arylboronic acids.[3][4][5] The precursor, 5-(4-chlorophenyl)nicotinonitrile, is commercially available (CAS 1267613-64-8), but can be synthesized from 3-bromo-5-cyanopyridine and 4-chlorophenylboronic acid.[6]
Step 2: Catalytic Hydrogenation of the Nitrile
The second step is the reduction of the nitrile group of 5-(4-chlorophenyl)nicotinonitrile to the primary aminomethyl group. Catalytic hydrogenation is the preferred industrial method for this transformation.[7][8] Catalysts such as Raney Nickel or palladium are effective, and the reaction is typically performed under a hydrogen atmosphere in a solvent like methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[9]
Detailed Experimental Protocols
Protocol 3.3.1: Synthesis of 5-(4-Chlorophenyl)nicotinonitrile (Intermediate)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-cyanopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with argon three times. Add a degassed 4:1 mixture of dioxane and water. To this slurry, add palladium(II) acetate (0.02 eq) and a suitable phosphine ligand like SPhos (0.04 eq).
-
Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 3.3.2: Synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine (Final Product)
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-(4-chlorophenyl)nicotinonitrile (1.0 eq) in methanol saturated with ammonia.
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10% w/w) in methanol to the solution under an inert atmosphere.
-
Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50-60 atm with hydrogen and heat to 80-100°C. Maintain vigorous stirring for 12-18 hours, monitoring hydrogen uptake.
-
Work-up and Purification: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure (5-(4-chlorophenyl)pyridin-3-yl)methanamine.
Spectroscopic and Analytical Profile
The structural identity and purity of (5-(4-Chlorophenyl)pyridin-3-yl)methanamine are confirmed through standard spectroscopic methods. While experimental spectra are proprietary to commercial suppliers, a predicted profile is provided below based on its chemical structure and data from analogous compounds.[1]
¹H NMR Spectroscopy (Predicted)
-
δ 8.5-8.7 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen (positions 2 and 6).
-
δ 7.8-8.0 ppm (m, 1H): Proton on the pyridine ring at position 4.
-
δ 7.4-7.6 ppm (d, 2H): Protons on the chlorophenyl ring ortho to the pyridine linkage.
-
δ 7.3-7.4 ppm (d, 2H): Protons on the chlorophenyl ring meta to the pyridine linkage.
-
δ ~4.0 ppm (s, 2H): Methylene protons of the -CH₂NH₂ group.
-
δ 1.5-2.5 ppm (br s, 2H): Protons of the primary amine (-NH₂), which are exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
δ ~148-152 ppm: Carbons of the pyridine ring adjacent to the nitrogen.
-
δ ~135-140 ppm: Quaternary carbons of the pyridine and chlorophenyl rings.
-
δ ~133-135 ppm: Carbon of the chlorophenyl ring bearing the chlorine atom.
-
δ ~128-130 ppm: Carbons of the chlorophenyl ring.
-
δ ~122-125 ppm: Carbon at position 4 of the pyridine ring.
-
δ ~45 ppm: Methylene carbon of the -CH₂NH₂ group.
Mass Spectrometry
-
Expected [M]⁺: m/z 218.
-
Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 220 with an intensity of approximately one-third of the molecular ion peak, due to the presence of the ³⁷Cl isotope.
-
Fragmentation: Key fragmentation patterns would likely involve the loss of the amine group (NH₂) and cleavage of the benzylic C-C bond.
Infrared (IR) Spectroscopy
-
3300-3500 cm⁻¹: N-H stretching vibrations (two bands for the primary amine).
-
3000-3100 cm⁻¹: Aromatic C-H stretching.
-
2850-2950 cm⁻¹: Aliphatic C-H stretching from the methylene group.
-
~1600 cm⁻¹: C=C and C=N stretching of the aromatic rings.
-
~1090 cm⁻¹: C-Cl stretching.
Applications in Medicinal Chemistry and Drug Development
The (5-(4-chlorophenyl)pyridin-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry. The presence of a flexible primary amine allows for further derivatization, while the bi-aryl core provides a rigid framework for interaction with biological targets.
Caption: Potential applications based on the bioactivity of related structures.
-
Antimalarial Activity: 3,5-diaryl-2-aminopyridine derivatives have demonstrated potent activity against both chloroquine-sensitive and resistant strains of P. falciparum.[10] The structural similarity suggests that derivatives of (5-(4-chlorophenyl)pyridin-3-yl)methanamine could be explored for new antimalarial candidates.
-
Anticancer Research: Substituted pyridine and pyrimidine analogues are widely investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[11] The title compound provides a starting point for the synthesis of novel CDK inhibitors.
-
Antiviral and Agrochemical Applications: Recent studies on 5-aryl-cyclopenta[c]pyridine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV) as well as promising fungicidal and insecticidal properties.[12] This highlights the potential of the 5-aryl-pyridine core in agricultural science.
-
Anti-inflammatory Agents: Aryl-substituted heterocyclic compounds, including pyrazolines derived from similar chalcones, have shown promising anti-inflammatory activity with reduced ulcerogenic side effects compared to standard drugs.[13]
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for (5-(4-Chlorophenyl)pyridin-3-yl)methanamine is not publicly available. The following guidelines are based on best practices for handling structurally related aminopyridine compounds.[14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[15][16]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[17] Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and oxidizing agents.[14][15] As recommended by suppliers, store at 2-8°C under an inert atmosphere and protected from light.[1]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
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